molecular formula C14H21NO B5450976 N-butyl-2-(4-ethylphenyl)acetamide

N-butyl-2-(4-ethylphenyl)acetamide

Cat. No.: B5450976
M. Wt: 219.32 g/mol
InChI Key: CJOLIXDGXHVULG-UHFFFAOYSA-N
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Description

N-butyl-2-(4-ethylphenyl)acetamide is a synthetic organic compound belonging to the class of N-aryl acetamides. As a derivative of phenylacetamide, its structure features a 4-ethylphenyl group and an N-butyl chain, which are key for its physicochemical properties and potential research applications . Acetamide derivatives are a significant area of investigation in medicinal chemistry, with studies highlighting their diverse biological activities. Related compounds in this class have been synthesized and evaluated for properties such as antioxidant activity, with some demonstrating the ability to scavenge radicals like the ABTS cation and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated cell cultures . Furthermore, recent phenotypic screening has identified the N-aryl acetamide scaffold as a promising chemotype with potent antimalarial activity, specifically inhibiting the development of Plasmodium falciparum asexual ring-stage parasites . The mechanism of action for this antimalarial activity is under investigation, with studies suggesting it may involve novel targets such as the parasite's rhomboid protease 8 (ROM8) and the putative cation channel CSC1 . Researchers value this compound as a building block or intermediate for synthesizing more complex molecules and as a tool compound for probing biological mechanisms and structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butyl-2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-5-10-15-14(16)11-13-8-6-12(4-2)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOLIXDGXHVULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-ethylphenyl)acetamide typically involves the reaction of 4-ethylphenylacetic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

N-butyl-2-(4-ethylphenyl)acetamide is primarily utilized as a building block in the synthesis of more complex organic molecules. It can be synthesized from 4-ethylphenylacetic acid and butylamine using dehydrating agents like thionyl chloride or phosphorus trichloride under reflux conditions. This process facilitates the formation of the amide bond, followed by purification techniques such as recrystallization or column chromatography.

Key Applications:

  • Reagent in Organic Transformations : It is employed in various organic transformations, facilitating reactions that yield carboxylic acids or ketones through oxidation and primary or secondary amines via reduction.
  • Intermediate in Drug Synthesis : The compound serves as an intermediate in the development of pharmaceuticals, particularly those targeting inflammatory diseases.

Biological Applications

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. These biological activities make it a candidate for further investigation in drug development.

Mechanism of Action:

The compound appears to modulate enzyme activity related to inflammatory pathways. It potentially inhibits specific enzymes that contribute to inflammation, suggesting therapeutic applications in treating inflammatory conditions.

Case Studies:

  • Anti-inflammatory Studies : Preliminary studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in managing chronic inflammatory diseases.
  • Antimicrobial Activity : Experiments have demonstrated effectiveness against various bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various processes. Its chemical stability and ability to interact with other compounds make it valuable for formulating products across different industries.

Notable Uses:

  • Additive in Polymer Production : It is utilized as an additive to enhance the properties of polymers.
  • Chemical Intermediates : The compound's role as a precursor for synthesizing other chemical entities underscores its importance in industrial applications.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-butyl-2-(4-ethylphenyl)acetamide (hypothetical) with structurally related acetamide derivatives, emphasizing substituent effects and functional roles:

Compound Name Key Structural Features Melting Point (°C) Molecular Weight Biological Activity/Applications References
This compound (hypothetical) N-butyl, 4-ethylphenyl Not reported ~263 (calculated) Unknown; potential receptor modulation
N-Butyl-2-(4-chlorophenyl-hydrazono)-acetamide (5c) 4-chlorophenyl, hydrazono, carbamimidoyl 86 361 Intermediate in heterocyclic synthesis
N-Butyl-2-(4-nitrophenyl-hydrazono)-acetamide (5f) 4-nitrophenyl, hydrazono, carbamimidoyl 185 322 Intermediate with high polarity
VUAA1 4-ethylphenyl, triazole-thio, pyridinyl Not reported 385.48 Orco agonist; Wnt/β-catenin pathway inhibitor
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 2-fluoro-4-butyrylphenoxy 75 ~307 Synthetic intermediate; fluorinated analog
N-Butyl-N-phenylacetamide N-butyl, N-phenyl Not reported 177.24 Simplest analog; baseline lipophilicity

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., nitro in 5f ) increase melting points due to enhanced polarity and intermolecular interactions .
  • Bulky substituents (e.g., triazole-thio in VUAA1 ) elevate molecular weight and influence solubility and bioavailability .

Biological Activity: VUAA1 demonstrates dual functionality: activation of insect odorant receptor co-receptors (Orco) and inhibition of Wnt signaling in macrophages .

Synthetic Pathways: Acetamides with aryl groups (e.g., VUAA1) are synthesized via nucleophilic substitution or condensation reactions, as seen in the use of 2-chloro-N-(4-ethylphenyl)-acetamide as a precursor . Fluorophenoxy analogs (e.g., 30) are prepared via coupling reactions between bromoacetamides and phenolic derivatives .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 4-ethylphenyl group in VUAA1 enhances binding to β-catenin and Orco receptors, while the triazole-thio moiety is critical for Wnt pathway inhibition .
  • Thermal Stability :

    • Nitro-substituted derivatives (e.g., 5f ) exhibit higher thermal stability (m.p. 185°C) compared to chloro analogs (86°C), aligning with trends in aromatic nitro compounds .
  • Pharmacological Potential: VUAA1's dual activity highlights the versatility of acetamides in targeting diverse biological pathways, suggesting that this compound could be optimized for similar multifunctionality .

Q & A

Q. What are the established synthetic routes for N-butyl-2-(4-ethylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, often starting with the coupling of a quinazolinone or benzothiazine core with functionalized acetamide precursors. Key steps include:

  • Acylation : Introducing the acetamide group using acetic anhydride or acetyl chloride under reflux conditions (e.g., 60–80°C in dichloromethane) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is critical for isolating the pure compound. Reaction yields (typically 60–85%) depend on solvent choice, catalyst (e.g., DMAP for acylation), and temperature control .
  • Validation : Intermediate products should be verified via TLC and HPLC to ensure stepwise fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of the butyl chain (δ 0.8–1.5 ppm for CH3_3/CH2_2), aromatic protons (δ 6.8–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 395.2) .
  • X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamide and aromatic moieties), crucial for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound against specific biological targets?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like EGFR or DNA topoisomerases, guided by crystallographic data .
  • Cellular Studies : Flow cytometry and Western blotting assess apoptosis markers (e.g., caspase-3 activation) in cancer cell lines (e.g., MCF-7 or A549) treated with the compound .

Q. What experimental strategies should be employed to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and protocols (e.g., MTT assay incubation time) to minimize variability .
  • Dose-Response Curves : Compare EC50_{50} values across studies to identify outliers caused by solvent effects (e.g., DMSO concentration >0.1% may skew results) .
  • Meta-Analysis : Pool data from multiple studies to statistically evaluate trends in cytotoxicity or receptor binding .

Q. What are the key considerations in designing in vitro cytotoxicity assays to evaluate the anticancer potential of this compound?

  • Cell Line Selection : Prioritize panels (e.g., NCI-60) to assess specificity across cancer types .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls to normalize background noise.
  • Endpoint Metrics : Combine viability assays (MTT) with mechanistic readouts (e.g., ROS generation via DCFH-DA staining) .

Q. How should stability studies be conducted to assess the degradation pathways of this compound under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–80°C for 24–72 hours .
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolyzed acetamide or oxidized ethylphenyl groups) and calculate half-life .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient storage .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

StepConditionsYieldPurity (HPLC)Reference
AcylationAcetyl chloride, DCM, 70°C, 6h75%98%
PurificationSilica gel (EtOAc/Hexane 3:7)99.5%
CrystallizationEthanol, slow evaporation82%99%

Q. Table 2. Bioactivity Data from Representative Studies

Study FocusModel SystemKey Finding (IC50_{50}/EC50_{50})Reference
Anticancer ActivityMCF-7 breast cancer12.3 μM (MTT assay)
COX-2 InhibitionEnzyme assay0.89 μM (fluorometric)
AntimicrobialE. coli (MIC)64 μg/mL

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